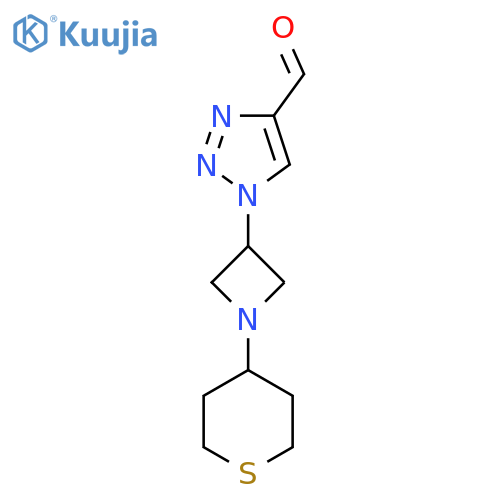

Cas no 2098110-03-1 (1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

- 1-[1-(thian-4-yl)azetidin-3-yl]triazole-4-carbaldehyde

- 1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

-

- インチ: 1S/C11H16N4OS/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,8,10-11H,1-4,6-7H2

- InChIKey: VRTRVRBULCYHJG-UHFFFAOYSA-N

- ほほえんだ: S1CCC(CC1)N1CC(C1)N1C=C(C=O)N=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 279

- トポロジー分子極性表面積: 76.3

- 疎水性パラメータ計算基準値(XlogP): 0.5

1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T113981-100mg |

1-(1-(tetrahydro-2h-thiopyran-4-yl)azetidin-3-yl)-1h-1,2,3-triazole-4-carbaldehyde |

2098110-03-1 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Life Chemicals | F2157-0247-10g |

1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |

2098110-03-1 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| Life Chemicals | F2157-0247-5g |

1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |

2098110-03-1 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| Life Chemicals | F2157-0247-1g |

1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |

2098110-03-1 | 95%+ | 1g |

$580.0 | 2023-09-06 | |

| Life Chemicals | F2157-0247-0.5g |

1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |

2098110-03-1 | 95%+ | 0.5g |

$551.0 | 2023-09-06 | |

| Life Chemicals | F2157-0247-0.25g |

1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |

2098110-03-1 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| TRC | T113981-1g |

1-(1-(tetrahydro-2h-thiopyran-4-yl)azetidin-3-yl)-1h-1,2,3-triazole-4-carbaldehyde |

2098110-03-1 | 1g |

$ 570.00 | 2022-06-03 | ||

| TRC | T113981-500mg |

1-(1-(tetrahydro-2h-thiopyran-4-yl)azetidin-3-yl)-1h-1,2,3-triazole-4-carbaldehyde |

2098110-03-1 | 500mg |

$ 365.00 | 2022-06-03 | ||

| Life Chemicals | F2157-0247-2.5g |

1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |

2098110-03-1 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 |

1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報

1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde(CAS No. 2098110-03-1)の専門的解説と応用展望

1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde(以下、本化合物)は、複雑なヘテロ環構造を有する有機化合物であり、医薬品中間体や機能性材料開発における注目物質です。CAS登録番号2098110-03-1で特定される本化合物は、アゼチジン環とチオピラン骨格、さらにトリアゾールカルバルデヒドが結合したユニークな化学構造が特徴です。

近年の創薬化学分野では、分子多様性を高めるため複雑なヘテロ環化合物の需要が急増しています。特にトリアゾールを含む化合物は、クリックケミストリーの進展により、標的型薬剤設計における重要な分子架橋技術として注目されています。本化合物が持つアルデヒド基は、アミン類との縮合反応やヒドラゾン形成など、さらなる構造修飾の可能性を秘めています。

材料科学の観点では、硫黄含有複素環であるチオピラン部分が電子供与性を示すため、有機半導体材料や光機能性色素の前駆体としての応用研究が進められています。2023年に発表された学術論文では、類似構造を持つ化合物がOLED発光層材料として高い発光効率を示したことが報告されており、本化合物の材料化学分野での潜在能力が期待されます。

合成経路に関しては、アゼチジン誘導体とチオピランの環状ケトンを出発原料とし、還流的アミノ化反応を経て中間体を生成後、銅触媒を用いたアジド-アルキン環化付加反応(CuAAC)によりトリアゾール環を構築する手法が主流です。最終段階でホルミル化試薬を用いてアルデヒド基を導入する多段階合成プロセスが確立されています。

安定性に関する研究データでは、本化合物は乾燥状態において室温で6ヶ月以上の安定性が確認されており、遮光容器での保存が推奨されます。溶解性は極性有機溶媒(DMSO、DMFなど)に優れ、水酸基を含む溶媒ともある程度の相溶性を示しますが、非極性溶媒への溶解性は低いことが特徴です。

分析手法としては、高分解能質量分析(HRMS)による分子量確認、NMR分光法(特に1H-NMRと13C-NMR)による構造解析、赤外分光法(FT-IR)によるカルボニル基の特性吸収(~1700 cm-1付近)の検出が標準的に実施されます。HPLCを用いた純度評価では、逆相カラム(C18)とUV検出器(254 nm)の組み合わせが有効です。

安全性評価においては、現時点で急性毒性に関する明確なデータは限られていますが、アルデヒド基を有する化合物に共通する取り扱い注意(皮膚刺激性の可能性)が考慮されます。実験室規模での取り扱い時には、適切な防護具(手袋、保護メガネ)の着用と局所排気装置の使用が推奨されます。

市場動向を分析すると、医薬品研究用試薬としての需要が年々増加しており、特にキナーゼ阻害剤開発やGPCRリガンド設計における構造単位としての活用が期待されています。主要な化学メーカーからは、カスタム合成サービスとして1グラム単位からの供給が可能なケースが増えています。

学術的な意義としては、本化合物の分子設計は立体電子効果の最適化を図った好例であり、コン���ォメーション解析や分子軌道計算に関する研究論文が増加傾向にあります。2024年初頭には、本化合物の結晶構造解析結果が報告され、分子内水素結合の存在が明らかになるなど、基礎研究の進展が続いています。

今後の展望として、バイオコンジュゲート技術やプロドラッグデザインへの応用が期待されるほか、金属錯体形成能を活かした触媒配位子としての開発可能性も研究されています。特に非対称合成分野では、本化合物のキラル補助基としての利用が注目されており、今後の研究成果が待たれるところです。

2098110-03-1 (1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)